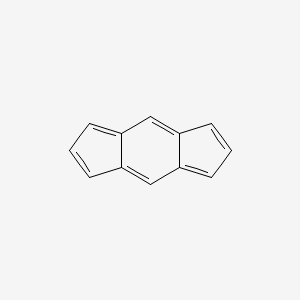

s-Indacene

Description

Properties

CAS No. |

267-21-0 |

|---|---|

Molecular Formula |

C12H8 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

s-indacene |

InChI |

InChI=1S/C12H8/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-8H |

InChI Key |

WEMQMWWWCBYPOV-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=CC3=CC2=C1 |

Canonical SMILES |

C1=CC2=CC3=CC=CC3=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of s-Indacene

For Researchers, Scientists, and Drug Development Professionals

Abstract

s-Indacene, a fascinating polycyclic hydrocarbon with a 12 π-electron system, has long intrigued chemists due to its unique electronic structure and bonding characteristics. As a formally antiaromatic compound, it deviates significantly from the properties of its aromatic isomers, offering a rich landscape for fundamental research and potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure and bonding of the this compound core, with a particular focus on the kinetically stabilized derivative, 1,3,5,7-tetra-tert-butyl-s-indacene, for which more extensive experimental data is available. This document will delve into its structural parameters, spectroscopic signatures, and the theoretical models used to describe its bonding, offering valuable insights for professionals engaged in advanced chemical research and development.

Chemical Structure and Bonding of the this compound Core

The parent this compound (C₁₂H₈) is a non-alternant hydrocarbon consisting of two five-membered rings fused to a central six-membered ring.[1] Its planar structure and 12 π-electrons fulfill Hückel's criteria for antiaromaticity (4n π-electrons, where n=3), leading to a paramagnetic ring current and distinct chemical reactivity compared to aromatic isomers.[1][2] Theoretical and experimental studies have been pivotal in elucidating the nuanced electronic nature of the this compound framework.

Aromaticity and Antiaromaticity

The concept of aromaticity is central to understanding the properties of this compound. While aromatic compounds like benzene exhibit enhanced stability, delocalized π-systems, and diatropic ring currents, antiaromatic systems are characterized by energetic destabilization, localized π-bonds, and paratropic ring currents.[2] The ¹H NMR spectrum of this compound derivatives provides compelling evidence of its antiaromaticity, with protons located within the paramagnetic ring current experiencing a significant upfield shift compared to analogous non-aromatic compounds.[3][4]

Computational studies, particularly those employing Nucleus-Independent Chemical Shift (NICS) calculations, further corroborate the antiaromatic nature of the this compound core.[2] These calculations predict a positive NICS value within the rings, indicative of a paratropic ring current.

Diradical Character

Theoretical calculations suggest that this compound and its derivatives possess a degree of diradical character in their ground state. This open-shell singlet nature arises from the energetic favorability of placing electrons in non-bonding molecular orbitals to alleviate antiaromatic destabilization. The diradical character influences the molecule's reactivity and its potential applications in areas like organic spintronics.

Bond Localization vs. Delocalization

A key question in the study of this compound is the extent of π-electron delocalization. While a fully delocalized system would possess D₂h symmetry, the antiaromatic nature of the molecule favors a bond-alternated structure with C₂h symmetry.[3] Experimental evidence from X-ray crystallography on derivatives like 1,3,5,7-tetra-tert-butyl-s-indacene, combined with advanced computational analysis, supports a bond-localized C₂h structure in the ground state.[2][3] This bond localization is a direct consequence of the energetic penalty associated with a fully delocalized 12 π-electron system.

Quantitative Data for 1,3,5,7-Tetra-tert-butyl-s-indacene

Due to the high reactivity of the parent this compound, the kinetically stabilized derivative, 1,3,5,7-tetra-tert-butyl-s-indacene, has been more extensively studied. The bulky tert-butyl groups sterically shield the reactive this compound core, allowing for its isolation and detailed characterization.[2]

Crystallographic Data

The single-crystal X-ray diffraction data for 1,3,5,7-tetra-tert-butyl-s-indacene provides definitive insights into its molecular geometry.

| Parameter | Value[2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.828(1) |

| b (Å) | 11.866(1) |

| c (Å) | 12.220(1) |

| β (°) | 121.92(1) |

| Volume (ų) | 1209.0 |

| Z | 2 |

Spectroscopic Data

Spectroscopic analysis is crucial for understanding the electronic structure and confirming the identity of this compound derivatives.

¹H and ¹³C NMR Data for 1,3,5,7-Tetra-tert-butyl-s-indacene

| Position | ¹H Chemical Shift (ppm)[3] | ¹³C Chemical Shift (ppm)[5] |

| H2 | 5.29 | Data not available |

| H4/H8 | 6.90 | Data not available |

| tert-butyl | Data not available | Data not available |

Note: A complete, assigned ¹³C NMR spectrum is not available in the cited literature.

UV-Vis Absorption Data for 1,3,5,7-Tetra-tert-butyl-s-indacene

Calculated singlet-electron transitions for 1,3,5,7-tetra-tert-butyl-s-indacene suggest several absorption maxima in the UV-Vis region.[2]

| Calculated λ_max (nm) | Oscillator Strength |

| 525 | 0.15 |

| 380 | 0.02 |

| 320 | 0.36 |

| 299 | 0.75 |

| 273 | 0.07 |

| 269 | 0.27 |

| 264 | 0.30 |

Note: These are theoretical values. Experimental UV-Vis data is not explicitly provided in the cited literature.

Experimental Protocols

The synthesis of the parent this compound is challenging due to its instability. The following is a representative protocol for the synthesis of the more stable 1,3,5,7-tetra-tert-butyl-s-indacene, adapted from the synthesis of a related derivative.[2]

Synthesis of 1,3,5,7-Tetra-tert-butyl-s-indacene

The synthesis of 1,3,5,7-tetra-tert-butyl-s-indacene is analogous to that of 4,8-bis(dimethylamino)-s-indacene.[2] This typically involves the construction of a suitable precursor containing the core indacene skeleton, followed by a final dehydrogenation or elimination step to generate the fully conjugated system. A common strategy involves the use of dihydro-s-indacene precursors.

General Reaction Scheme:

A substituted dihydro-s-indacene is treated with a suitable dehydrogenating agent to introduce the final double bonds and form the this compound ring system.

A detailed, step-by-step protocol for this specific synthesis is not available in the public domain. Researchers should refer to the original literature for the synthesis of analogous compounds to develop a specific procedure.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound. Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like hexane. The spectrum reveals the electronic transitions within the molecule.

Visualizations

Logical Relationships in this compound's Electronic Structure

Caption: Interplay of electronic properties in this compound.

General Experimental Workflow for this compound Derivative Synthesis and Characterization

Caption: Synthesis and characterization workflow.

References

The s-Indacene Core: A Technical Guide to its Electronic Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The s-indacene core, a fascinating antiaromatic hydrocarbon containing a 12 π-electron system, has garnered significant attention in the fields of organic electronics and materials science.[1][2] Its unique electronic structure, characterized by a small highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap, makes it a compelling building block for novel organic semiconductors.[3][4] This technical guide provides an in-depth exploration of the electronic properties of the this compound core, offering detailed experimental protocols and a summary of key quantitative data to support advanced research and development efforts.

Electronic Properties of the this compound Core

The electronic behavior of this compound is dominated by its antiaromatic character, which leads to distinct properties such as a paratropic ring current and a tendency towards bond length alternation.[5][6] The inherent instability of the parent this compound has driven the development of various derivatives, particularly hexaaryl-substituted s-indacenes, which offer enhanced stability while retaining the core's desirable electronic features.[1][2]

The electronic properties of these derivatives can be systematically tuned by modifying the substitution pattern on the periphery of the this compound core.[2][3] Electron-donating or electron-withdrawing groups can selectively modulate the energy levels of the frontier molecular orbitals, leading to tailored HOMO-LUMO gaps and redox potentials.[2] This tunability is a key advantage for the rational design of materials with specific electronic characteristics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.[2][7]

Quantitative Data Summary

The following tables summarize key electronic and photophysical properties of representative this compound derivatives, providing a comparative overview for material selection and design.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | Reference |

| Hexa(p-tolyl)-s-indacene | -5.18 | -3.17 | 2.01 | 1.88 | [2] |

| Hexa(p-anisyl)-s-indacene | -5.05 | -3.15 | 1.90 | 1.79 | [2] |

| Hexa(p-fluorophenyl)-s-indacene | -5.45 | -3.35 | 2.10 | 1.99 | [2] |

| Hexa(p-(trifluoromethyl)phenyl)-s-indacene | -5.67 | -3.58 | 2.09 | 2.00 | [2] |

Table 1: Frontier Orbital Energies and Energy Gaps of Selected Hexaaryl-s-indacene Derivatives.

| Compound | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) |

| Hexa(p-tolyl)-s-indacene | 0.38 | -1.63 |

| Hexa(p-anisyl)-s-indacene | 0.25 | -1.65 |

| Hexa(p-fluorophenyl)-s-indacene | 0.65 | -1.45 |

| Hexa(p-(trifluoromethyl)phenyl)-s-indacene | 0.87 | -1.22 |

Table 2: Redox Potentials of Selected Hexaaryl-s-indacene Derivatives. The data is referenced to the Ferrocene/Ferrocenium redox couple.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Hexa(p-tolyl)-s-indacene | 660 | 35,000 |

| Hexa(p-anisyl)-s-indacene | 693 | 38,000 |

| Hexa(p-fluorophenyl)-s-indacene | 624 | 32,000 |

| Hexa(p-(trifluoromethyl)phenyl)-s-indacene | 620 | 31,000 |

Table 3: Photophysical Properties of Selected Hexaaryl-s-indacene Derivatives in Dichloromethane.

Experimental Protocols

Synthesis of Hexaaryl-s-indacene Derivatives

The following is a generalized protocol for the modular synthesis of hexaaryl-s-indacene derivatives, adapted from the literature.[1][2]

Caption: General workflow for the synthesis of hexaaryl-s-indacene derivatives.

Detailed Protocol:

-

Step 1: [4+2] Cycloaddition: A mixture of a substituted 1,2-diarylacetylene and 1,4-cyclohexanedione is heated in a high-boiling point solvent (e.g., p-xylene) in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Step 2: Dehydration and Aromatization: The intermediate product from Step 1 is treated with a dehydrating agent, such as phosphorus pentoxide, and a mild oxidizing agent, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in an inert solvent like dichloromethane (DCM) at room temperature.

-

Step 3: Oxidative Dehydrogenation: The resulting dihydro-s-indacene derivative is then subjected to a final oxidative dehydrogenation step using a stronger oxidizing agent, such as manganese dioxide (MnO₂), in a suitable solvent to yield the final hexaaryl-s-indacene product.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., DCM/hexane).

Cyclic Voltammetry

Cyclic voltammetry (CV) is a crucial technique for determining the redox properties and estimating the HOMO and LUMO energy levels of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 5. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ep2-bayreuth.de [ep2-bayreuth.de]

- 7. chem.libretexts.org [chem.libretexts.org]

aromaticity and antiaromaticity of s-Indacene

An In-Depth Technical Guide on the Aromaticity and Antiaromaticity of s-Indacene

Executive Summary

This compound is a polycyclic hydrocarbon composed of two five-membered rings fused to a central benzene ring. Its π-electron system, consisting of 12 electrons, conforms to the 4n rule (where n=3), categorizing it as a theoretically antiaromatic compound.[1] This classification implies inherent instability and unique electronic properties, such as a small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap and the presence of paratropic ring currents.[2][3] Unlike aromatic compounds which exhibit enhanced stability, antiaromatic molecules are typically highly reactive and difficult to isolate.[4]

This technical guide provides a comprehensive analysis of the electronic structure of this compound, focusing on the interplay between its aromatic and antiaromatic characteristics. We delve into the theoretical underpinnings of its antiaromaticity, supported by computational data, and present experimental evidence from spectroscopic and crystallographic studies. Furthermore, we explore strategies to modulate the antiaromatic character of the this compound core through chemical modifications, such as substitution and ring annulation. This guide is intended for researchers and professionals in chemistry and materials science, offering a detailed resource on the fundamental properties and potential applications of this intriguing molecular framework.

Theoretical Framework: Aromaticity vs. Antiaromaticity

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated molecules. The foundational principle is Hückel's rule, which provides a set of criteria to predict these properties.[5][6]

Hückel's Rule Criteria:

-

The molecule must be cyclic.

-

The molecule must be planar, allowing for continuous overlap of p-orbitals.

-

The molecule must be fully conjugated, with a continuous ring of p-orbitals.

-

The number of π-electrons in the conjugated system determines its character:

-

Aromatic: The system contains 4n + 2 π-electrons (where n is a non-negative integer: 0, 1, 2...). These molecules exhibit exceptional thermodynamic stability, diatropic ring currents (magnetic shielding), and tend to have equalized bond lengths.[7][8]

-

Antiaromatic: The system contains 4n π-electrons. These molecules are destabilized, exhibit paratropic ring currents (magnetic deshielding), and often distort from planarity or show significant bond length alternation to reduce antiaromatic character.[3][4]

-

This compound, with its 12 π-electrons, fits the 4n rule for n=3, making it an archetypal antiaromatic system.

Computational Analysis of this compound

Computational chemistry provides powerful tools to quantify the degree of aromaticity or antiaromaticity. The primary methods used for this compound are Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of Bond Length Alternation (BLA).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)).

-

Negative NICS values indicate a diatropic ring current, characteristic of aromaticity .

-

Positive NICS values indicate a paratropic ring current, characteristic of antiaromaticity .

Calculations for this compound consistently show large positive NICS values, confirming its significant antiaromatic character. The magnitude of the NICS value correlates with the strength of the paratropic current.[9]

| Region of this compound | NICS(1)ZZ (ppm) | Reference |

| Over central C-C bond (bond a) | +18.0 | [9] |

| Over five-membered ring (ring B) | +25.4 | [9] |

| Fused Benzothiophene (syn) | +38 | [10] |

| Fused Benzothiophene (anti) | +24 | [10] |

Table 1: Representative calculated NICS(1)ZZ values for unsubstituted this compound and substituted derivatives, indicating strong paratropicity. NICSZZ refers to the out-of-plane tensor component, which is most sensitive to the π-ring current.

Bond Length Alternation (BLA)

In a perfect aromatic system like benzene, all carbon-carbon bonds have the same length due to electron delocalization. Antiaromatic systems, however, tend to localize their π-electrons into distinct single and double bonds to avoid the destabilized state.[11] This results in a significant bond length alternation (BLA) around the ring. X-ray crystallography and computational geometry optimizations of this compound derivatives confirm a structure with significant BLA, providing further evidence for its classification.[1][12]

| Bond Type | Typical Bond Length (Å) | This compound Derivative (anti-IDNT) Bond Length (Å) | Reference |

| C-C Single | ~1.47 | 1.45-1.48 | [13] |

| C=C Double | ~1.34 | 1.37-1.39 | [13] |

Table 2: Comparison of typical C-C bond lengths with experimentally determined values for a stable naphthothiophene-fused this compound derivative, illustrating bond length alternation.

Experimental Evidence and Characterization

While the parent this compound is too reactive for easy isolation, stable derivatives have been synthesized and characterized, providing crucial experimental validation of its antiaromatic nature.[1][14]

-

NMR Spectroscopy : The paratropic ring current in antiaromatic systems deshields protons outside the ring, shifting their signals downfield in the ¹H NMR spectrum. However, the overall effect on this compound derivatives is a complex interplay of factors, with observed chemical shifts generally indicating weak to moderate antiaromaticity in stabilized systems.[1]

-

X-ray Crystallography : Single-crystal X-ray diffraction studies on stable this compound derivatives provide precise bond lengths, offering direct experimental confirmation of the bond length alternation predicted by theory.[13]

-

UV-Vis Spectroscopy : Antiaromatic compounds are characterized by small HOMO-LUMO energy gaps.[2] This is reflected in their UV-Vis absorption spectra, which often show transitions at long wavelengths, extending into the near-infrared region.[15]

-

Cyclic Voltammetry (CV) : Electrochemical measurements, particularly CV, allow for the experimental determination of redox potentials. These values can be used to estimate the HOMO and LUMO energy levels and confirm the small electronic gap associated with antiaromaticity.[13]

Modulation of Antiaromaticity

A key area of research is the ability to tune the electronic properties of the this compound core. The inherent instability and antiaromaticity can be modulated through synthetic modifications.[16][17]

-

Aromatic Annulation : Fusing aromatic rings (benzannulation) to the this compound core is a common strategy to increase stability.[4][18] This typically reduces the antiaromaticity of the core by extending the π-system and allowing the electrons to delocalize over the more stable aromatic portions.[19]

-

Heterocyclic Fusion : The fusion of heterocycles, such as thiophene or furan, can have a more complex effect.[17] The position of the heteroatom and the site of fusion (syn or anti to the apical carbon of the five-membered ring) can either decrease or, in some cases, even enhance the antiaromaticity of the indacene core.[13][20] For instance, certain naphthothiophene-fused isomers have been shown to be more antiaromatic than the parent this compound itself.[13][21]

-

Substituent Effects : Attaching electron-donating or electron-withdrawing groups directly to the core can selectively modulate the energy levels of the frontier molecular orbitals (HOMO and HOMO-1), which in turn influences the overall tropicities and electronic properties.[1]

Experimental Protocols

Protocol: Modular Synthesis of a Hexaaryl-s-indacene Derivative

This protocol is a generalized representation based on modern synthetic methods for creating stable this compound derivatives.[1]

-

Preparation of Precursor: Start with a suitable dihalide precursor, such as 1,5-dibromo-2,6-diiodobenzene.

-

Sonogashira Cross-Coupling: React the dihalide with two equivalents of a terminal alkyne (e.g., (trimethylsilyl)acetylene) under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) to form a tetra-alkyne substituted benzene core.

-

Deprotection: Remove the silyl protecting groups (e.g., using TBAF or K₂CO₃ in methanol) to yield the free terminal alkynes.

-

Cyclization Cascade: Subject the tetra-alkyne to an intramolecular cyclization reaction. This is often promoted by a transition metal catalyst (e.g., Au(I) or Pt(II)) or strong acid, leading to the formation of the fused five-membered rings of the indacene core.

-

Aromatization/Oxidation: The resulting dihydro-s-indacene intermediate is oxidized to the final fully conjugated this compound system. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply exposure to air, depending on the stability of the derivative.

-

Purification: The final product is purified using column chromatography on silica gel followed by recrystallization.

Protocol: NICS Calculation

This outlines the steps for a typical NICS calculation using the Gaussian software package.

-

Geometry Optimization: Perform a full geometry optimization of the molecule using an appropriate level of theory, such as B3LYP/6-311+G(d,p). Confirm that the optimized structure is a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

NICS Point Definition: Define the points for the NICS calculation. For NICS(1)ZZ, place a ghost atom (Bq) 1.0 Å directly above the geometric center of each ring of interest.

-

NMR Calculation Keyword: Set up an input file for a nuclear magnetic resonance (NMR) calculation. Use the NMR=GIAO keyword to employ the Gauge-Independent Atomic Orbital method.

-

Execution and Analysis: Run the Gaussian calculation. The output file will contain the magnetic shielding tensors for all atoms, including the ghost atoms. The NICS value is the negative of the isotropic shielding value (Isotropic = ...). For NICSZZ, the value is the negative of the ZZ component of the shielding tensor.

-

Interpretation: Analyze the resulting NICS values. Positive values confirm paratropic ring currents and antiaromaticity.

Applications and Future Outlook

The unique electronic properties of this compound derivatives make them promising candidates for applications in organic electronics.[2] Their inherently small HOMO-LUMO gaps facilitate absorption of low-energy light and can lead to ambipolar charge transport characteristics.[1] Stable derivatives have been successfully incorporated into organic field-effect transistors (OFETs), demonstrating moderate charge carrier mobilities.[1]

Future research will likely focus on the rational design of new this compound-based materials with enhanced stability and tailored electronic properties. By precisely controlling the degree of antiaromaticity through synthetic modification, it may be possible to create novel materials for applications in organic photovoltaics, near-infrared sensing, and molecular switches. The continued exploration of the fundamental structure-property relationships in these antiaromatic systems remains a vibrant and important area of chemical research.

References

- 1. This compound Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of benzoheterocyclic annelation on the this compound core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Antiaromaticity, this compound, and Molecular Electronics [scholarsbank.uoregon.edu]

- 4. Antiaromaticity in molecular assemblies and materials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05318D [pubs.rsc.org]

- 5. Hückel's rule - Wikipedia [en.wikipedia.org]

- 6. Huckel's Rule - GeeksforGeeks [geeksforgeeks.org]

- 7. huckel s rule in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Reversing the Bond Length Alternation Order in Conjugated Polyenes by Substituent Effects: AGOSR [agosr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effects of benzoheterocyclic annelation on the this compound core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Effects of benzoheterocyclic annelation on the this compound core: a computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Theoretical Underpinnings and Spectroscopic Signatures of s-Indacene and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies of s-indacene and its isomers. It delves into the electronic structure, stability, and spectroscopic properties of these antiaromatic systems, offering detailed methodologies for both computational analysis and experimental characterization. This document is intended to serve as a valuable resource for researchers in organic electronics, materials science, and drug development.

Introduction to this compound: A Tale of Antiaromaticity

Symmetric indacene (this compound) is a fascinating polycyclic hydrocarbon composed of two five-membered rings fused to a central six-membered ring. With 12 π-electrons, it adheres to Hückel's 4n rule for antiaromaticity, a property that imparts unique electronic characteristics and inherent instability.[1][2] This antiaromatic nature results in a paratropic ring current, which can be probed both computationally and experimentally.[1] The study of this compound and its isomers is crucial for understanding the fundamental principles of aromaticity and for the rational design of novel organic materials with tailored electronic properties.[3][4] The inherent instability of the this compound core is often mitigated by the strategic placement of bulky substituents or the fusion of aromatic rings, which can modulate its antiaromatic character.[5]

Theoretical Studies: Unveiling Electronic Structure and Stability

Computational chemistry plays a pivotal role in elucidating the intrinsic properties of this compound and its isomers, providing insights that are often difficult to obtain experimentally. Density Functional Theory (DFT) is the most common method employed for these studies.[6][7]

Computational Methodologies

A typical theoretical workflow for investigating this compound and its isomers involves geometry optimization, frequency analysis to confirm the nature of the stationary points, and the calculation of various electronic and magnetic properties.

A crucial aspect of these calculations is the choice of the functional. While B3LYP is widely used, studies have shown that other functionals, such as M11, may provide better agreement with experimental data for antiaromatic systems.[8]

Aromaticity and Antiaromaticity Assessment

The degree of aromaticity or antiaromaticity is a key parameter in the study of this compound. The most widely used computational metric for this purpose is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated by placing a "ghost" atom at the center of a ring and computing the magnetic shielding at that point. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).[1][9] NICS-XY scans, which involve calculating NICS values across a grid of points over the molecule, provide a more detailed picture of the magnetic landscape.[1][8]

Stability and Isomerism

Theoretical calculations are instrumental in predicting the relative stabilities of different isomers of this compound derivatives. By comparing the total energies of optimized structures, researchers can determine the most thermodynamically stable isomers.[10] These calculations can guide synthetic efforts towards the most promising candidates for stable antiaromatic materials.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives require specialized techniques due to their inherent reactivity and, in many cases, air sensitivity.

Synthesis of this compound Derivatives

The synthesis of stable this compound derivatives often involves multi-step procedures. A common strategy is the introduction of bulky substituents that sterically protect the reactive this compound core. The synthesis of hexaaryl-substituted s-indacenes, for example, has been achieved through a modular approach, allowing for the systematic variation of substituents.[2] A general synthetic scheme is outlined below:

A detailed synthetic protocol for a specific derivative is provided in the Experimental Protocols section.

Spectroscopic and Electrochemical Characterization

A suite of spectroscopic and electrochemical techniques is employed to characterize the properties of this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of newly synthesized compounds. The chemical shifts of the protons on the this compound core are particularly informative, as they are sensitive to the paratropic ring current associated with antiaromaticity.[11]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima can be correlated with the HOMO-LUMO gap.[12]

-

Cyclic Voltammetry (CV): CV is used to determine the reduction and oxidation potentials of the this compound derivatives, which are directly related to the energies of the HOMO and LUMO.[13][14][15]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths and angles.[16][17][18][19] This technique is especially important for air-sensitive compounds, requiring specialized handling procedures.[3][16][17][18][19]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on this compound and its isomers.

Table 1: Calculated NICS(1)zz Values (ppm) for this compound and Selected Isomers

| Compound | Ring A (5-membered) | Ring B (6-membered) | Ring C (5-membered) | Reference |

| This compound | +25.4 | +18.0 | +25.4 | [1] |

| syn-Dibenzothiophene-fused this compound | +22.1 | +15.3 | +22.1 | [8] |

| anti-Dibenzothiophene-fused this compound | +20.5 | +13.8 | +20.5 | [8] |

Table 2: Calculated HOMO-LUMO Gaps (eV) for this compound and Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| This compound | -5.25 | -3.15 | 2.10 | [6] |

| Hexaphenyl-s-indacene | -5.42 | -2.98 | 2.44 | [2] |

| 1,5-Diaza-s-indacene | -5.89 | -2.78 | 3.11 | [6] |

Table 3: Selected Calculated Bond Lengths (Å) and Angles (°) for this compound

| Parameter | Value | Reference |

| C1-C2 Bond Length | 1.455 | [20] |

| C2-C3 Bond Length | 1.378 | [20] |

| C1-C8a Bond Length | 1.409 | [20] |

| C1-C2-C3 Bond Angle | 108.5 | [20] |

| C2-C3-C3a Bond Angle | 109.3 | [20] |

Experimental Protocols: Detailed Methodologies

General Synthetic Procedure for a Hexaaryl-s-indacene Derivative

The following is a representative protocol adapted from the literature for the synthesis of a hexaaryl-s-indacene derivative.[2]

-

Preparation of the Diarylindenone: To a solution of a substituted 1,2-dibromobenzene in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 1 hour, a solution of a diarylcyclopropenone in THF is added. The reaction is warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with dichloromethane. The organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Dimerization and Cyclization: The diarylindenone is dissolved in acetic acid and heated to reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the hexaaryl-s-indacene.

Cyclic Voltammetry

Cyclic voltammetry measurements are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[13][21][22] The sample is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for at least 15 minutes prior to the measurement.[15][21]

X-ray Crystallography for Air-Sensitive Compounds

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent or by vapor diffusion. For air-sensitive compounds, crystals are handled under an inert atmosphere (e.g., in a glovebox).[3][18] A crystal is coated in a cryoprotectant oil (e.g., Paratone-N) and mounted on a loop.[17] The mounted crystal is then quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100-150 K) to maintain the crystal's integrity during data collection.[16]

Conclusion

The theoretical and experimental investigation of this compound and its isomers continues to be a vibrant area of research. The interplay between antiaromaticity, stability, and electronic properties makes these molecules fascinating subjects for fundamental studies and promising candidates for applications in organic electronics. This guide has provided a comprehensive overview of the key concepts, methodologies, and data in this field, with the aim of facilitating further research and development. The continued synergy between computational prediction and experimental validation will undoubtedly lead to the discovery of new this compound-based materials with remarkable properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 4. Effects of benzoheterocyclic annelation on the this compound core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]

- 14. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 16. ncl.ac.uk [ncl.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]

- 19. Single Crystal Structure Determination [kofo.mpg.de]

- 20. researchgate.net [researchgate.net]

- 21. echem101.gamry.com [echem101.gamry.com]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Genesis of a Strained Antiaromatic System: A Technical History of s-Indacene Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery and historical evolution of s-indacene synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the challenging journey from the initial unstable parent molecule to the development of robust, modular synthetic strategies for highly substituted and stable derivatives. The guide provides in-depth experimental protocols, quantitative data, and visual representations of key synthetic pathways, offering a valuable resource for the scientific community.

This compound, a non-benzenoid hydrocarbon consisting of two fused five-membered rings, is a fascinating yet historically challenging target for organic chemists. Its 12 π-electron system renders it antiaromatic, leading to inherent instability and high reactivity. This technical guide illuminates the pivotal moments and key innovations in the synthesis of this intriguing molecular framework.

Early Encounters: The Unstable Parent and the Rise of Kinetic Stabilization

The story of this compound synthesis begins in the early 1960s, with the pioneering work of Klaus Hafner and his research group. Their initial efforts, documented in 1963, led to the formation of the parent this compound, a highly reactive species that proved difficult to isolate and characterize due to its propensity to polymerize and decompose.

A significant breakthrough came in 1986 when Hafner's team successfully synthesized and isolated a kinetically stabilized derivative, 1,3,5,7-tetra-tert-butyl-s-indacene. The strategic placement of bulky tert-butyl groups sterically shielded the reactive this compound core, preventing intermolecular reactions and allowing for its characterization for the first time. This work demonstrated that taming the inherent instability of the this compound system was possible through kinetic stabilization.

The Precursor's Path: Insights from the Ziegler-Hafner Azulene Synthesis

The intellectual foundation for the early syntheses of this compound can be traced back to the Ziegler-Hafner azulene synthesis. This powerful method for constructing the isomeric azulene system provided key insights into the formation of fused-ring systems from cyclopentadienyl anions and unsaturated precursors. The fundamental principles of this reaction, involving the condensation of a cyclopentadienyl anion with a pyridinium salt-derived intermediate, laid the groundwork for analogous approaches to the this compound core.

A New Era of Precision: Modern Modular Syntheses

Recent years have witnessed a renaissance in this compound chemistry, driven by the development of modern, modular synthetic approaches. These strategies offer unprecedented control over the substitution pattern and electronic properties of the this compound core, paving the way for its application in materials science and medicinal chemistry.

A notable example is the modular synthesis of hexaaryl-s-indacene derivatives, which allows for the introduction of a wide range of functional groups at specific positions on the periphery of the molecule. This level of precision enables the fine-tuning of the electronic and photophysical properties of the resulting compounds.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal synthetic methods for this compound and its derivatives.

| Method | Product | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |

| Hafner Synthesis (1986) | 1,3,5,7-Tetra-tert-butyl-s-indacene | 1,3-Di-tert-butyl-6-chloropentafulvene | Protic acid-catalyzed condensation in boiling methanol | 90 | Hafner et al., 1986 |

| Modular Synthesis (2023) | Hexaaryl-s-indacene derivatives | Arylacetylenes, Arylamides, Aryllithiums | Kawase annulation | 7-28 (overall) | J. Am. Chem. Soc. 2023, 145, 8, 4716–4729[1][2] |

Detailed Experimental Protocols

Synthesis of 1,3,5,7-Tetra-tert-butyl-s-indacene (Hafner, 1986)

A solution of 1,3-di-tert-butyl-6-chloropentafulvene in methanol is heated to reflux in the presence of a protic acid catalyst. The reaction proceeds via a proposed cationic intermediate, which undergoes a [6π+6π] electrocyclization followed by elimination of HCl to afford the 1,3,5,7-tetra-tert-butyl-s-indacene in 90% yield. The product is isolated as red needles which are stable in the solid state but sensitive to oxygen and acid in solution.[3]

Modular Synthesis of Hexaaryl-s-indacene Derivatives (J. Am. Chem. Soc. 2023, 145, 8, 4716–4729)[1][2]

This method utilizes a multi-step sequence starting from readily available arylacetylenes, arylamides, and aryllithium reagents. The key step involves a Kawase annulation to construct the this compound core. The specific substituents on the final product can be varied by choosing different starting materials. The overall yields for the four-step synthesis range from 7% to 28%. The resulting hexaaryl-s-indacene derivatives exhibit enhanced stability compared to the parent compound.[1][2]

Visualizing the Synthetic Evolution

The following diagrams, generated using the DOT language, illustrate the logical progression of this compound synthesis from its early roots to modern strategies.

This technical guide provides a foundational understanding of the synthetic chemistry of this compound, a molecule that continues to capture the interest of the scientific community. The evolution of its synthesis from a chemical curiosity to a versatile platform for new materials highlights the ingenuity and perseverance of organic chemists.

References

Unveiling the Core Photophysics of s-Indacene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

s-Indacene, a fascinating antiaromatic hydrocarbon, has garnered significant attention for its unique electronic structure and potential applications in organic electronics and materials science. Composed of two fused five-membered rings flanked by a central six-membered ring, its 12 π-electron system deviates from Hückel's rule of aromaticity, leading to distinct photophysical properties. This technical guide provides an in-depth exploration of the fundamental photophysical characteristics of the this compound core, offering a valuable resource for researchers and professionals working with this intriguing molecular scaffold.

Electronic Structure and Aromaticity

The electronic nature of this compound is a subject of ongoing discussion in the scientific community, with computational and experimental studies pointing towards a delicate balance between different structural and electronic configurations.[1][2] The parent this compound is considered to have a mixed aromatic and anti-aromatic character.[1][3] Theoretical calculations suggest a debate between a fully delocalized D2h symmetry and a bond-localized C2h symmetry for the molecule's ground state.[4] The antiaromaticity of the this compound core is a key factor influencing its electronic and photophysical behavior, contributing to a small HOMO-LUMO gap.[2]

Photophysical Properties of this compound Derivatives

While the parent this compound is highly reactive, substitution with bulky aryl groups, such as in hexaaryl-s-indacene derivatives, enhances its stability, allowing for detailed photophysical investigations.[5][6] These derivatives have been shown to exhibit absorption in the visible and near-infrared regions.[6]

A noteworthy characteristic of some this compound derivatives is the observation of weak fluorescence from the second excited singlet state (S2), which is an exception to Kasha's rule.[6][7] This phenomenon is attributed to a large energy gap between the S1 and S2 states, which slows down the rate of internal conversion from S2 to S1.[6]

Quantitative Photophysical Data

The following table summarizes the available photophysical data for a representative hexaaryl-s-indacene derivative. The lack of extensive data for the parent this compound is due to its inherent instability.

| Compound | λ_max (abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λ_max (em) (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |

| Hexaxylyl-s-indacene | Not explicitly stated | Not explicitly stated | Weak emission from S2 | Not quantified | Not specified | [6][7] |

Further research is required to populate this table with more comprehensive quantitative data for a wider range of this compound derivatives.

Experimental Protocols

The following sections detail the experimental methodologies for characterizing the fundamental photophysical properties of this compound derivatives. Given the potential air-sensitivity of these compounds, all procedures should be carried out using standard Schlenk line techniques or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound derivatives.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Anhydrous, spectroscopic grade solvent (e.g., toluene, THF, dichloromethane)

-

This compound derivative sample

-

Volumetric flasks and micropipettes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 10⁻³ M) in the chosen anhydrous solvent inside a glovebox.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 10⁻⁵ to 10⁻⁶ M.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the most dilute sample solution.

-

Record the absorption spectrum from the UV to the near-IR region (typically 250-900 nm).

-

Repeat the measurement for all prepared dilutions.

-

The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the concentration in mol/L, and l is the path length of the cuvette in cm. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) and fluorescence quantum yield (Φ_F) of this compound derivatives.

Materials:

-

Fluorometer equipped with an excitation and emission monochromator and a photodetector

-

Quartz fluorescence cuvettes (1 cm path length)

-

Anhydrous, spectroscopic grade solvent

-

This compound derivative sample

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, or other standards with known Φ_F in the same solvent as the sample)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Prepare a series of dilute solutions of both the this compound derivative and the quantum yield standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the absorption spectra of all solutions.

-

Excite the sample at its absorption maximum (λ_max) and record the emission spectrum over a suitable wavelength range.

-

Record the emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).

-

The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Visualizations

Jablonski Diagram for an this compound Derivative Exhibiting S2 Fluorescence

Caption: Jablonski diagram illustrating potential photophysical pathways for an this compound derivative, including S2 fluorescence.

Experimental Workflow for Photophysical Characterization

Caption: A streamlined workflow for the photophysical characterization of this compound derivatives.

Conclusion

The fundamental photophysical properties of this compound are intrinsically linked to its unique antiaromatic character. While the parent compound remains a challenge to study experimentally, stable derivatives provide a window into the intriguing behavior of this molecular framework. The observation of S2 fluorescence in some derivatives highlights the potential for tuning the photophysical properties of this compound through synthetic modification. This guide provides a foundational understanding and practical protocols for researchers to further explore the rich photochemistry of this important class of molecules. Further systematic studies are crucial to build a comprehensive library of quantitative photophysical data, which will undoubtedly accelerate the development of novel materials and technologies based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Frontier Molecular Orbital Analysis of s-Indacene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the frontier molecular orbitals (FMOs) of s-indacene, a fascinating antiaromatic hydrocarbon. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and its derivatives is critical for harnessing its unique electronic properties in applications ranging from organic electronics to potential, though less explored, roles in medicinal chemistry. This document details the theoretical underpinnings, experimental characterization, and the influence of substitution on the electronic structure of the this compound core.

Introduction to this compound

This compound is a polycyclic hydrocarbon composed of two fused five-membered rings attached to a central six-membered ring, forming a 12 π-electron system. This electron count, conforming to the 4n π rule, imparts significant antiaromatic character to the molecule. This antiaromaticity is not merely a theoretical curiosity; it profoundly influences the molecule's stability, reactivity, and electronic properties, most notably resulting in a small HOMO-LUMO gap. The inherent reactivity of the parent this compound has historically made its study challenging. However, the synthesis of sterically protected derivatives, such as hexaaryl-s-indacenes, has enabled detailed investigation of its intriguing properties.[1]

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding the chemical behavior of this compound. The energy of the HOMO is related to the ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, color, and potential as a semiconductor.[2][3]

Theoretical and Experimental Frontier Molecular Orbital Analysis

The electronic properties of this compound derivatives are typically investigated through a combination of computational and experimental techniques. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry and electronic structure, including the energies and spatial distribution of the HOMO and LUMO. Experimentally, cyclic voltammetry (CV) provides information about the redox potentials, which can be used to estimate the HOMO and LUMO energy levels. UV-vis-NIR spectroscopy reveals the electronic absorption properties, from which the optical HOMO-LUMO gap can be determined.

Data Presentation: HOMO/LUMO Energies and Gaps

The electronic properties of this compound can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents on the peripheral aryl groups. The following table summarizes key quantitative data for a series of hexaaryl-s-indacene derivatives, showcasing this tunability.

| Compound ID | Substituent Pattern (Symmetry) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) |

| 1a | Hexaphenyl (D₂h) | -5.18 | -3.37 | 1.81 | 1.48 |

| 1b | 1,5-bis(4-methoxyphenyl) (C₂h) | -5.08 | -3.34 | 1.74 | 1.44 |

| 1c | 1,5-bis(4-(trifluoromethyl)phenyl) (C₂h) | -5.31 | -3.52 | 1.79 | 1.48 |

| 1d | 1,7-bis(4-methoxyphenyl) (C₂v) | -5.12 | -3.35 | 1.77 | 1.46 |

| 1e | 1,7-bis(4-(trifluoromethyl)phenyl) (C₂v) | -5.35 | -3.53 | 1.82 | 1.50 |

| 1f | 2,6-bis(4-methoxyphenyl) (D₂h) | -5.15 | -3.32 | 1.83 | 1.49 |

| 1g | 2,6-bis(4-(trifluoromethyl)phenyl) (D₂h) | -5.25 | -3.46 | 1.79 | 1.47 |

Data extracted from J. Am. Chem. Soc. 2023, 145, 8, 4716–4729. HOMO and LUMO values are estimated from cyclic voltammetry data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline the key experimental protocols used for the characterization of hexaaryl-s-indacene derivatives.

Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation and reduction potentials of the this compound derivatives and estimate the HOMO and LUMO energy levels.

-

Instrumentation: A standard three-electrode electrochemical cell connected to a potentiostat.

-

Working Electrode: Glassy carbon electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (in saturated KCl).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte Concentration: Approximately 1 mM.

-

Procedure:

-

The CH₂Cl₂ solution containing the supporting electrolyte is purged with argon for 15 minutes to remove dissolved oxygen.

-

A background voltammogram of the solvent and electrolyte is recorded.

-

The this compound derivative is added to the solution, and the solution is stirred to ensure homogeneity.

-

The cyclic voltammogram is recorded at a scan rate of 100 mV/s.

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for potential calibration.

-

The HOMO and LUMO energy levels are estimated from the onset of the first oxidation and reduction potentials, respectively, using the following equations:

-

E_HOMO = -[E_ox(onset) - E₁/₂(Fc/Fc⁺) + 5.1] eV

-

E_LUMO = -[E_red(onset) - E₁/₂(Fc/Fc⁺) + 5.1] eV

-

-

UV-vis-NIR Absorption Spectroscopy

-

Objective: To measure the electronic absorption spectra of the this compound derivatives and determine the optical HOMO-LUMO gap.

-

Instrumentation: A dual-beam UV-vis-NIR spectrophotometer.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Concentration: Approximately 10⁻⁵ to 10⁻⁶ M.

-

Procedure:

-

A quartz cuvette with a 1 cm path length is used.

-

A baseline spectrum of the pure solvent is recorded.

-

The absorption spectrum of the this compound derivative solution is recorded over a wavelength range of 300 nm to 2000 nm.

-

The optical HOMO-LUMO gap (E_g^opt) is estimated from the onset of the lowest energy absorption band (λ_onset) using the equation: E_g^opt = 1240 / λ_onset (eV).

-

Organic Field-Effect Transistor (OFET) Fabrication

-

Objective: To evaluate the charge transport properties of this compound derivatives in a transistor device.

-

Device Architecture: Bottom-gate, top-contact (BGTC).

-

Substrate: A heavily n-doped silicon wafer with a 300 nm thick silicon dioxide (SiO₂) layer (serves as the gate and gate dielectric, respectively).

-

Procedure:

-

The Si/SiO₂ substrate is cleaned by sonication in acetone and isopropanol, followed by oxygen plasma treatment.

-

The surface of the SiO₂ is treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the crystallinity of the organic semiconductor.

-

A solution of the hexaaryl-s-indacene derivative in chloroform (e.g., 5 mg/mL) is drop-cast onto the substrate.

-

The substrate is annealed at a specific temperature (e.g., 100 °C) to promote film formation.

-

Gold source and drain electrodes (e.g., 50 nm thick) are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation.

-

The transistor characteristics are measured under an inert atmosphere using a semiconductor parameter analyzer.

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and workflows in the study of this compound.

Caption: Structure-Property Relationship in this compound Derivatives.

Caption: Experimental Workflow for this compound Research.

Caption: Schematic of a Bottom-Gate, Top-Contact OFET.

Conclusion

The frontier molecular orbitals of this compound are fundamental to its unique electronic properties, which are dominated by its inherent antiaromaticity. This guide has demonstrated that through targeted synthetic modifications, particularly the introduction of various aryl substituents, the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, can be precisely controlled. The combination of computational modeling and experimental techniques like cyclic voltammetry and UV-vis-NIR spectroscopy provides a robust framework for understanding and predicting the behavior of these fascinating molecules. The successful application of this compound derivatives in organic field-effect transistors highlights their potential as a novel class of organic semiconductors. Further research into the structure-property relationships of this compound systems will undoubtedly pave the way for their broader application in materials science and beyond.

References

- 1. This compound Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The interplay of antiaromaticity and diradical character in diarenoindacenes and diindenoarenes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Energetic Landscape of s-Indacene Derivatives: A Technical Guide to the Singlet-Triplet Energy Gap

For Researchers, Scientists, and Drug Development Professionals

The singlet-triplet energy gap (ΔEST), a critical parameter governing the photophysical and photochemical properties of organic molecules, is of paramount importance in the design of novel materials for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy. In the realm of polycyclic aromatic hydrocarbons, s-indacene and its derivatives present a fascinating case study due to their tunable electronic structures and the potential for inverted singlet-triplet gaps, a rare phenomenon that defies Hund's rule. This technical guide provides an in-depth exploration of the singlet-triplet energy gap in this compound derivatives, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the fundamental relationships that govern this crucial energetic parameter.

Core Concepts: The Singlet-Triplet Energy Gap

In most organic molecules, the lowest excited triplet state (T₁) is energetically lower than the lowest excited singlet state (S₁), resulting in a positive ΔEST. This energy difference arises from electron-electron repulsion, which is greater in the singlet state where electrons are spin-paired. However, in certain molecular architectures, such as those found in some this compound derivatives, it is possible to engineer a situation where the S₁ state is lower in energy than the T₁ state, leading to a negative or "inverted" singlet-triplet gap. This unique characteristic can dramatically influence a molecule's excited-state dynamics, enabling efficient thermally activated delayed fluorescence (TADF) or altering photochemical reaction pathways.

Quantitative Analysis of Singlet-Triplet Energy Gaps in this compound Derivatives

Computational chemistry, particularly high-level quantum chemical methods, has been instrumental in predicting and understanding the singlet-triplet energy gaps in this compound derivatives. The following table summarizes calculated ΔEST values for this compound and several of its substituted analogues. These values, obtained using the Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method with an augmented correlation-consistent polarized valence double-zeta (aug-cc-pVDZ) basis set, highlight the profound influence of substituent placement and molecular symmetry on the singlet-triplet splitting.[1]

| Compound | Symmetry | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (S₁ - T₁) (eV) | Reference |

| This compound | C₂h | 1.84 | 1.33 | 0.51 | [1] |

| This compound (symmetry-constrained) | D₂h | 1.54 | 1.70 | -0.16 | [1] |

| 4,8-diamino-s-indacene | D₂h | 1.98 | 2.14 | -0.16 | [1] |

| 4,8-dihydroxy-s-indacene | D₂h | 1.83 | 1.93 | -0.10 | [1] |

| 4,8-dimethoxy-s-indacene | D₂h | 1.81 | 1.88 | -0.07 | [1] |

| 4,8-bis(dimethylamino)-s-indacene | D₂h | 2.01 | 2.10 | -0.09 | [1] |

| 1,5-diamino-s-indacene | C₂h | 2.11 | 1.63 | 0.48 | [1] |

Methodologies for Determining the Singlet-Triplet Energy Gap

The determination of the singlet-triplet energy gap relies on a combination of computational and experimental techniques.

Computational Protocols

Ab initio Calculations: High-accuracy quantum chemistry methods are essential for reliable prediction of singlet-triplet energy gaps, especially in cases where the gap is small or inverted.

-

Equation-of-Motion Coupled-Cluster (EOM-CC): This family of methods, particularly EOM-CCSD, is considered a gold standard for calculating excited state energies. It provides a robust theoretical framework for describing both singlet and triplet states with high accuracy.[1]

-

Basis Sets: The choice of basis set is crucial for obtaining accurate results. Augmented correlation-consistent basis sets, such as aug-cc-pVDZ, are recommended as they include diffuse functions that are important for describing the electron distribution in excited states.[1]

A typical computational workflow for determining the ΔEST of an this compound derivative is as follows:

References

The Influence of Substituents on the Electronic Structure of s-Indacene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The s-indacene core, a formally antiaromatic 12 π-electron system, presents a fascinating scaffold for the development of novel organic electronic materials. Its inherent electronic properties can be precisely tuned through the strategic placement of substituent groups, offering a pathway to tailor molecules for specific applications in fields such as organic field-effect transistors (OFETs) and photovoltaics. This technical guide provides an in-depth analysis of the effects of various substituents on the electronic structure of this compound, supported by quantitative data, detailed experimental protocols, and a logical workflow for the design and characterization of these materials.

Modulation of Frontier Molecular Orbitals

The electronic behavior of this compound derivatives is primarily governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the material's color, conductivity, and stability. Substituents can significantly alter these energy levels through inductive and resonance effects.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NR₂) groups, tend to raise the energy of the HOMO level more significantly than the LUMO level, thereby reducing the HOMO-LUMO gap. This is due to the donation of electron density into the π-system of the this compound core.

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO₂) groups, generally lower the energy of both the HOMO and LUMO levels. However, the LUMO is typically stabilized to a greater extent, which can also lead to a reduction in the HOMO-LUMO gap.

The position of the substituent on the this compound core is also crucial. A recent study on hexaaryl-s-indacene derivatives demonstrated that the nonuniform distribution of the frontier molecular orbitals allows for selective modulation of their energy levels by electron-donating substituents.[1] This selective modulation can even lead to an inversion of the HOMO and HOMO-1 energy levels compared to the parent this compound.[1]

Quantitative Data on Substituted this compound Derivatives

The following table summarizes the experimentally determined and computationally calculated electronic properties of various hexaaryl-s-indacene derivatives. These derivatives feature different substituents on the peripheral aryl rings, leading to a range of HOMO-LUMO gaps and absorption characteristics.

| Substituent (R) | Symmetry | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | λmax (nm) |

| H (Phenyl) | D₂ₕ | -5.25 | -3.20 | 2.05 | 1.88 | 660 |

| 4-MeO-Ph | C₂ₕ | -5.01 | -3.14 | 1.87 | 1.73 | 716 |

| 4-CF₃-Ph | C₂ₕ | -5.55 | -3.48 | 2.07 | 1.94 | 640 |

| 3,5-Me₂-Ph (Xylyl) | D₂ₕ | -5.18 | -3.15 | 2.03 | 1.85 | 671 |

| 4-(NMe₂)-Ph | C₂ₕ | -4.72 | -3.05 | 1.67 | 1.55 | 798 |

Data compiled from theoretical calculations and experimental results reported in J. Am. Chem. Soc. 2023, 145, 8, 4716–4729.

Experimental Protocols

The characterization of substituted this compound derivatives involves a combination of synthetic chemistry, spectroscopy, electrochemistry, and computational modeling. Below are detailed methodologies for key experiments.

Synthesis of Hexaaryl-s-Indacene Derivatives

A modular synthetic approach is often employed for the preparation of hexaaryl-s-indacene derivatives.[1] A general procedure is outlined below:

General Procedure:

-

Starting Material: A suitably substituted 1,4-diiodobenzene derivative is used as the starting material.

-

Sonogashira Coupling: The diiodobenzene is subjected to a Sonogashira cross-coupling reaction with a terminal alkyne to introduce two of the aryl groups.

-

Cyclization: The resulting diaryl-substituted diethynylbenzene undergoes a cobalt-catalyzed [2+2+2] cycloaddition with another alkyne to form the central benzene ring and introduce the remaining four aryl groups.

-

Oxidative Cyclization: The hexaarylbenzene intermediate is then treated with an oxidizing agent, such as iron(III) chloride, to induce a double intramolecular oxidative C-H cyclization, forming the this compound core.

-

Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical properties of the this compound derivatives, including their HOMO and LUMO energy levels.

Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Electrolyte Solution: A 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, deoxygenated solvent such as dichloromethane or tetrahydrofuran is used as the supporting electrolyte.

-

Analyte Concentration: The this compound derivative is dissolved in the electrolyte solution at a concentration of approximately 1 mM.

-

Procedure: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a scan rate of 100 mV/s. The resulting current is measured as a function of the applied potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for potential calibration.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR absorption spectroscopy is employed to investigate the electronic transitions and determine the optical band gap of the this compound derivatives.

Experimental Setup:

-

Spectrophotometer: A dual-beam UV-Vis-NIR spectrophotometer is used.

-

Solvent: The samples are dissolved in a suitable spectroscopic grade solvent, such as dichloromethane or chloroform.

-

Concentration: The concentration of the sample is adjusted to obtain an absorbance value between 0.5 and 1.5 at the absorption maximum.

-

Procedure: The absorption spectrum is recorded over a wavelength range from 300 nm to 1200 nm. The optical band gap is estimated from the onset of the lowest energy absorption band.

Computational Methodology

Density Functional Theory (DFT) calculations are performed to gain theoretical insight into the electronic structure and properties of the this compound derivatives.

Software: Gaussian 16 or a similar quantum chemistry software package is used. Method:

-

Geometry Optimization: The ground-state geometries of the molecules are optimized using the B3LYP functional and the 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima.

-

Electronic Properties: The HOMO and LUMO energy levels, as well as the molecular orbital distributions, are calculated from the optimized geometries.

-

Excited State Calculations: Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectra and predict the wavelengths of maximum absorption (λmax).

Visualizing the Research Workflow

The design, synthesis, and characterization of novel this compound derivatives follow a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.

This workflow begins with the conceptual design of molecules with desired electronic properties. Computational modeling is then used to predict the effects of different substituents, guiding the selection of synthetic targets. Following a modular synthesis, the new compounds are subjected to rigorous structural, electrochemical, and spectroscopic characterization. The collected data is then analyzed to establish structure-property relationships, which informs the design of the next generation of materials and their potential application in electronic devices.

References

The Diradical Character of s-Indacene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The s-indacene core, a fascinating antiaromatic π-conjugated system, has garnered significant attention for its unique electronic properties, particularly its pronounced diradical character. This open-shell singlet nature, where two electrons are weakly coupled, offers a tunable platform for the development of novel organic electronic materials and potential therapeutic agents. This technical guide provides an in-depth exploration of the diradical character of this compound compounds, summarizing key quantitative data, detailing experimental and computational methodologies for its characterization, and illustrating the fundamental principles governing its modulation.

Introduction: The Interplay of Antiaromaticity and Diradical Character

The electronic structure of this compound, consisting of two five-membered rings fused to a central six-membered ring, is a subject of considerable interest.[1][2] Its 12 π-electron system deviates from Hückel's rule for aromaticity, leading to significant antiaromatic character.[3][4] This antiaromaticity is intrinsically linked to a small HOMO-LUMO energy gap, which in turn fosters the emergence of a diradicaloid state.[5][6] In this state, the ground state is a singlet, but the triplet state is energetically accessible, leading to a partial diradical character.[7]

The diradical character (often denoted as y) is a quantitative measure of the contribution of the diradical resonance form to the overall electronic structure of the molecule. It can be tuned through strategic chemical modifications, offering a powerful tool for designing molecules with specific electronic and magnetic properties.[6][8]

Tuning the Diradical Character: Structural Modifications

The diradical character of this compound compounds can be systematically controlled through various synthetic strategies.

Benzannulation and Core Extension

Fusion of benzene rings to the this compound core, a process known as benzannulation, is a common strategy to enhance stability and modulate electronic properties.[9] Successive "benzinterposition" within the core can minimize the paratropicity (a measure of antiaromaticity) and promote the emergence of diradical character.[5][6] Extending the π-conjugation through the fusion of larger aromatic systems, such as azulene, can also lead to compounds with significant open-shell diradical character.[10][11] For instance, diazuleno-s-indacene derivatives have been shown to be magnetically active with a notable radical character.[10][11]

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups at specific positions on the this compound framework can selectively modulate the frontier molecular orbital energy levels.[12] This, in turn, influences the HOMO-LUMO gap and the degree of diradical character. The substitution pattern (e.g., C₂h, D₂h, or C₂v symmetry) plays a crucial role in determining the resulting electronic structure.[12]

Quantitative Data on Diradical Character

The following table summarizes key quantitative data for representative this compound derivatives, providing a comparative overview of their diradical character and related electronic properties.

| Compound Family | Substituents/Modifications | Diradical Character (y₀) | Singlet-Triplet Gap (ΔES-T) (kcal/mol) | Reference(s) |

| This compound-based all-carbon PHs | Varied π-extension | Varies | Varies | [13] |

| B/X-doped heterocyclic PHs | Boron/Nitrogen doping | Varies | Varies | [13] |

| Diazuleno-s-indacenes (DAI-1 and DAI-2) | Azulene fusion | DAI-2 > DAI-1 | Not specified | [10][11] |

| Circumpentacene derivative | Extended zigzag edges | 39.7% | -4.47 | [14][15] |